molecular formula C20H14F4N2O2 B11247064 1-[(3-Fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

1-[(3-Fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11247064
M. Wt: 390.3 g/mol
InChI Key: PLPUPBCRAGGTCS-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a dihydropyridine core with fluorinated phenyl groups

Preparation Methods

The synthesis of 1-[(3-Fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-[(3-Fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

1-[(3-Fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives and fluorinated aromatic compounds. Similar compounds include:

The uniqueness of this compound lies in its combination of a dihydropyridine core with fluorinated phenyl groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C20H14F4N2O2

Molecular Weight

390.3 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H14F4N2O2/c21-15-6-1-4-13(10-15)12-26-9-3-8-17(19(26)28)18(27)25-16-7-2-5-14(11-16)20(22,23)24/h1-11H,12H2,(H,25,27)

InChI Key

PLPUPBCRAGGTCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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